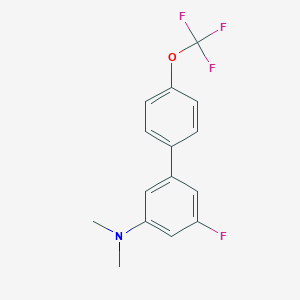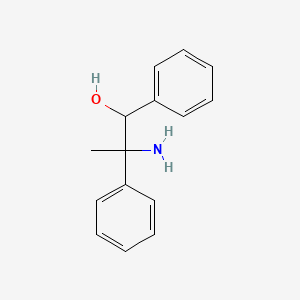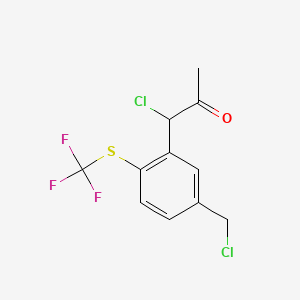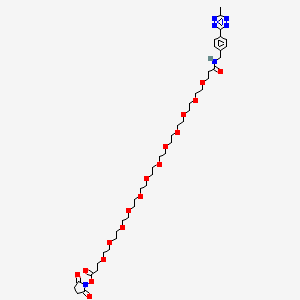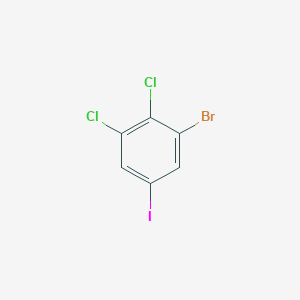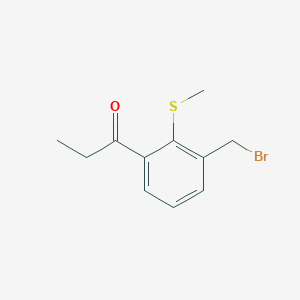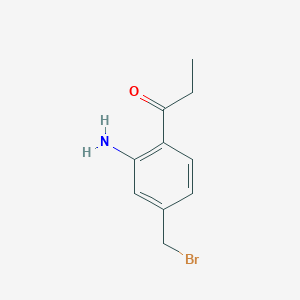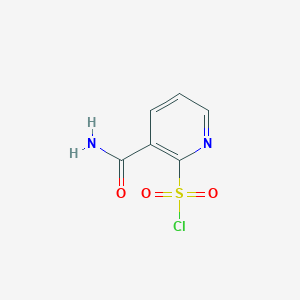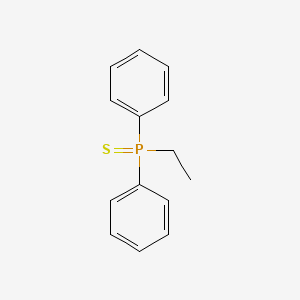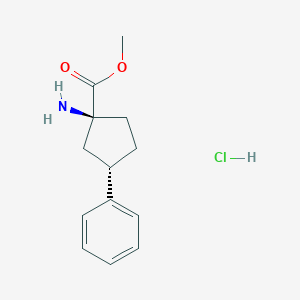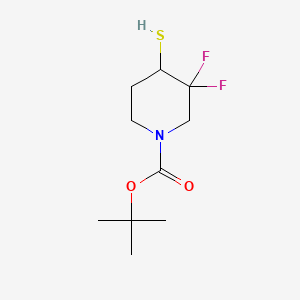
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2S. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both fluorine and sulfur atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate typically involves the introduction of fluorine and sulfur functionalities into a piperidine ring. One common method includes the reaction of a piperidine derivative with fluorinating agents and thiol compounds under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including:
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Thiol Addition: Incorporation of the mercapto group using thiol compounds under basic or acidic conditions.
Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and acid catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The mercapto group, in particular, allows for specific interactions with thiol-reactive sites, making it valuable in biochemical applications.
Propriétés
Formule moléculaire |
C10H17F2NO2S |
|---|---|
Poids moléculaire |
253.31 g/mol |
Nom IUPAC |
tert-butyl 3,3-difluoro-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2S/c1-9(2,3)15-8(14)13-5-4-7(16)10(11,12)6-13/h7,16H,4-6H2,1-3H3 |
Clé InChI |
UHZBIUVKACYIRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


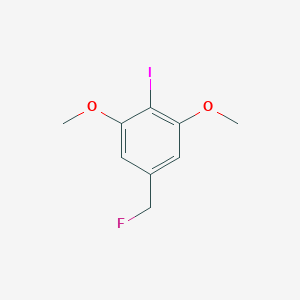
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
